4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-aminobutan-1-ol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. The mixture is stirred at room temperature to yield the desired product .
Chemical Reactions Analysis
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pyrazole ring, it is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-aminopyrazole: This compound also features a pyrazole ring and is known for its biological activities.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar in structure, this compound is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-[(2-methylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-12-9(4-6-11-12)8-10-5-2-3-7-13/h4,6,10,13H,2-3,5,7-8H2,1H3 |
InChI Key |
FSJZTYLIQLJZJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCCCO |
Origin of Product |
United States |
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